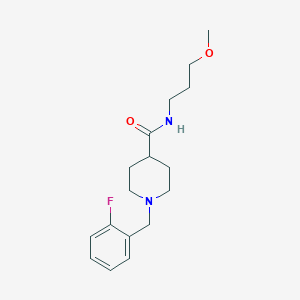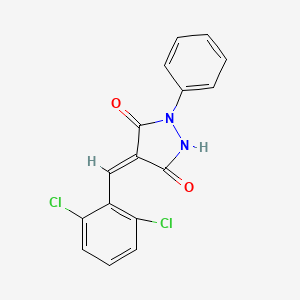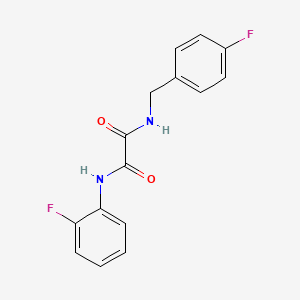![molecular formula C17H19NOS B5163839 N-[2-(benzylthio)ethyl]-2-methylbenzamide](/img/structure/B5163839.png)
N-[2-(benzylthio)ethyl]-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(benzylthio)ethyl]-2-methylbenzamide, also known as BMEA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BMEA belongs to the class of compounds known as benzamides, which have been shown to possess a range of biological activities. In
作用機序
The mechanism of action of N-[2-(benzylthio)ethyl]-2-methylbenzamide is not fully understood, but studies have shown that it interacts with certain proteins in the body, including histone deacetylases (HDACs). HDACs are enzymes that play a role in gene expression, and their inhibition by this compound may contribute to its anti-cancer properties. This compound has also been shown to inhibit the activity of certain enzymes involved in inflammation, further supporting its potential as a therapeutic agent.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have antioxidant activity, which may contribute to its therapeutic potential. This compound has also been shown to decrease the production of certain cytokines, which are proteins involved in inflammation.
実験室実験の利点と制限
One of the advantages of using N-[2-(benzylthio)ethyl]-2-methylbenzamide in lab experiments is its relatively low toxicity compared to other compounds with similar biological activities. This makes it a useful tool for studying the mechanisms of action of various diseases. However, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several potential directions for future research on N-[2-(benzylthio)ethyl]-2-methylbenzamide. One area of interest is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the identification of specific cancer types that are most responsive to this compound treatment. Furthermore, the potential use of this compound in combination with other therapeutic agents is an area of research that warrants further investigation. Finally, the development of this compound-based diagnostic tools for cancer detection is an area of research that has the potential to revolutionize cancer diagnosis and treatment.
Conclusion
In conclusion, this compound is a promising compound with potential therapeutic applications in cancer and inflammatory diseases. Its mechanism of action is not fully understood, but studies have shown that it interacts with certain proteins in the body, including HDACs. This compound has a range of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. Its relatively low toxicity and potential for use in combination with other therapeutic agents make it a useful tool for studying the mechanisms of action of various diseases. Future research on this compound should focus on the development of this compound derivatives with improved solubility and bioavailability, as well as the identification of specific cancer types that are most responsive to this compound treatment.
合成法
The synthesis of N-[2-(benzylthio)ethyl]-2-methylbenzamide involves several steps, including the reaction of 2-methylbenzoic acid with thionyl chloride to form 2-chloro-2-methylbenzoic acid. The resulting acid is then reacted with N-(benzylthio)ethylamine to form this compound. The synthesis of this compound has been optimized to increase the yield of the final product, and the compound can be obtained in pure form using various purification techniques.
科学的研究の応用
N-[2-(benzylthio)ethyl]-2-methylbenzamide has been studied extensively for its potential as a therapeutic agent in various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
特性
IUPAC Name |
N-(2-benzylsulfanylethyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS/c1-14-7-5-6-10-16(14)17(19)18-11-12-20-13-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFZGQIYKMFILS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCSCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[(5-ethyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5163756.png)
![4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]butanamide](/img/structure/B5163759.png)

![(3R*,4R*)-4-[4-(2-phenylethyl)-1-piperazinyl]-1-[3-(1H-pyrazol-1-yl)propyl]-3-piperidinol](/img/structure/B5163776.png)

![2-[butyryl(methyl)amino]-3-fluorobenzoic acid](/img/structure/B5163803.png)
![[4-(3-fluorobenzyl)-1-(1H-indol-3-ylmethyl)-4-piperidinyl]methanol](/img/structure/B5163808.png)

![5-[benzyl(methyl)amino]-2-methyl-3-pentyn-2-ol hydrochloride](/img/structure/B5163822.png)

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5163836.png)

![1,3-dimethyl-5-[2-(2-phenoxyethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5163855.png)
![ethyl 4-[4-{2-[(4-iodophenyl)amino]-2-oxoethyl}-3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-imidazolidinyl]benzoate](/img/structure/B5163856.png)
